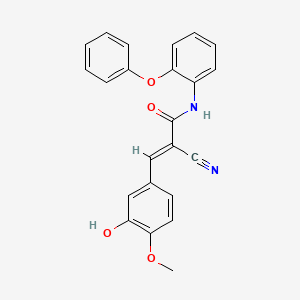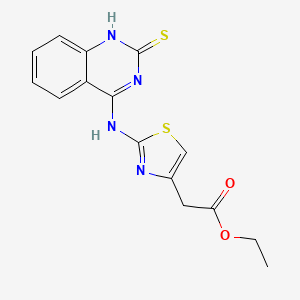
Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate” is a complex organic compound that contains a thiazole ring and a quinazolinone ring . Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Quinazolinone is a fused heterocyclic system that has received significant attention due to its diverse biological activities .
Synthesis Analysis
The synthesis of related compounds involves various methodologies. For instance, thiazole derivatives have been synthesized by different methods . Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as Niementowski reaction .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Activity
Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate and its derivatives have shown potential in antioxidant and antimicrobial applications. Studies reveal that certain derivatives synthesized via microwave-assisted synthesis exhibited moderate to good activities in these areas. These compounds were synthesized through a series of chemical reactions involving Biginelli reaction and were characterized by their improved yields and shorter reaction times when microwave irradiation was used. The synthesized compounds were tested for their biological activity and some demonstrated moderate to good antioxidant and antimicrobial properties (Youssef & Amin, 2012).
Mosquito Larvicidal Activity
Another research focused on the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. These compounds were synthesized through a Biginelli reaction followed by various chemical treatments. The synthesized compounds were tested for their antimicrobial activities against various bacterial and fungal strains, showcasing good activity compared to standard antibiotics. Moreover, their mosquito larvicidal activity was studied against fourth instar larvae Culex quinquefasciatus, showing some compounds to be lethal for mosquito larvae (Rajanarendar et al., 2010).
Antioxidant and Antibacterial Properties
Thiosemicarbazide derivatives synthesized from this compound were highly active in antioxidant tests and showed significant antibacterial activity against various bacteria. The study highlights the importance of the thiosemicarbazide group in the synthesis of bioactive compounds (Ünver et al., 2014).
Photostability in Pharmaceutical Applications
The photostability of compounds like ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate, similar in structure to the subject compound, was studied to understand its degradation under light exposure, an essential factor for its stability in pharmaceutical preparations. The study provides insights into the stability of such compounds in different pH ranges and under various light sources, crucial for their application in medicinal chemistry (Hanamori et al., 1992).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of thiazole and quinazolinone derivatives , this compound could be a promising candidate for drug discovery and development.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and quinazoline derivatives, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and proteins involved in various biological processes such as inflammation, pain sensation, microbial growth, and cancer progression .
Mode of Action
It is known that thiazole and quinazoline derivatives can interact with their targets through various mechanisms . For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with protein function . The specific interaction depends on the structure of the compound and the nature of the target .
Biochemical Pathways
Thiazole and quinazoline derivatives are known to affect various biochemical pathways . These pathways are involved in processes such as inflammation, pain sensation, microbial growth, and cancer progression . The downstream effects can include reduced inflammation, alleviation of pain, inhibition of microbial growth, and suppression of cancer cell proliferation .
Propiedades
IUPAC Name |
ethyl 2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-2-21-12(20)7-9-8-23-15(16-9)19-13-10-5-3-4-6-11(10)17-14(22)18-13/h3-6,8H,2,7H2,1H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEAQGWHALOCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2474468.png)
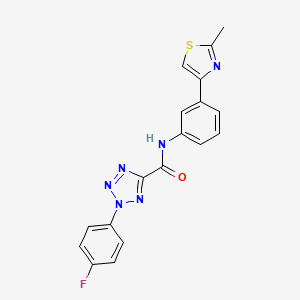
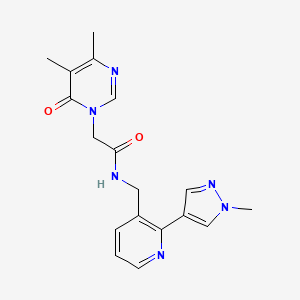
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

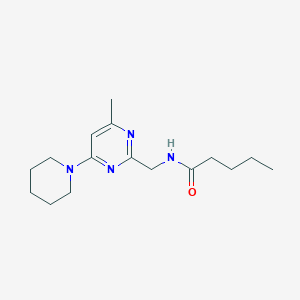



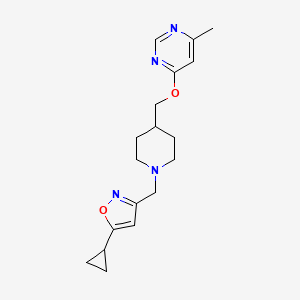

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)
